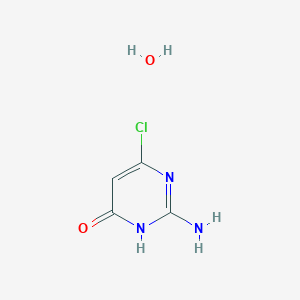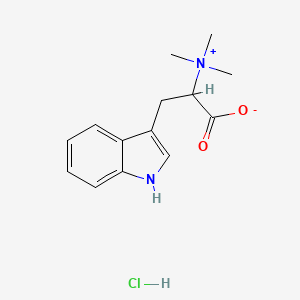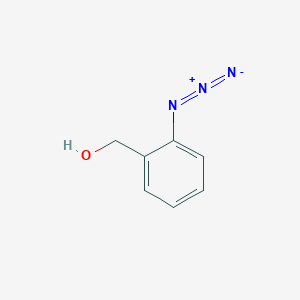
(2-Azidophenyl)methanol
描述
(2-Azidophenyl)methanol is an organic compound with the molecular formula C7H7N3O It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to a methanol group (-CH2OH)
准备方法
Synthetic Routes and Reaction Conditions: (2-Azidophenyl)methanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of (2-bromophenyl)methanol with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
化学反应分析
Types of Reactions: (2-Azidophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form (2-azidophenyl)formaldehyde or (2-azidophenyl)formic acid under appropriate conditions.
Reduction: The azide group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are common reducing agents.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: (2-Azidophenyl)formaldehyde, (2-Azidophenyl)formic acid.
Reduction: (2-Aminophenyl)methanol.
Substitution: Various amine derivatives depending on the nucleophile used.
科学研究应用
(2-Azidophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: The azide group can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用机制
The mechanism of action of (2-Azidophenyl)methanol primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper (Cu) and is widely used in click chemistry. The methanol group can also participate in various reactions, including oxidation and substitution, contributing to the compound’s versatility.
相似化合物的比较
(4-Azidophenyl)methanol: Similar structure but with the azide group in the para position.
(2-Azidophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Tris(4-azidophenyl)methanol: A multifunctional aryl azide with three azide groups.
Uniqueness: (2-Azidophenyl)methanol is unique due to the ortho position of the azide group relative to the methanol group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the electronic and steric properties, making it distinct from its para and meta counterparts.
属性
IUPAC Name |
(2-azidophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVEVLFARNQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314558 | |
| Record name | 2-Azidobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20615-76-3 | |
| Record name | 2-Azidobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20615-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azidobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B3420851.png)






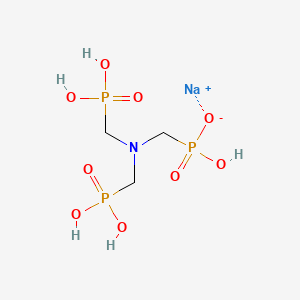

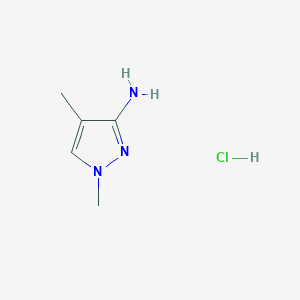
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)
